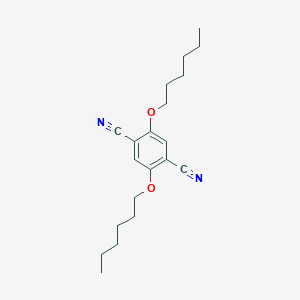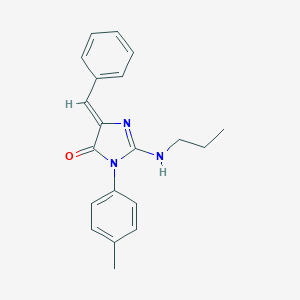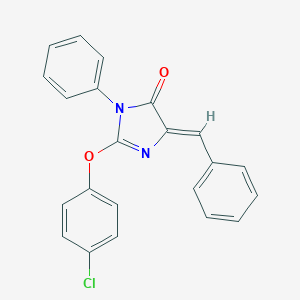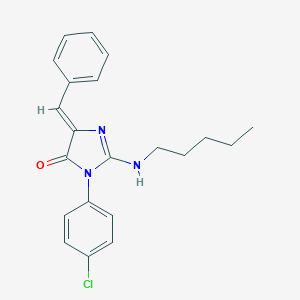
2,5-Bis(hexyloxy)terephthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(hexyloxy)terephthalonitrile, also known as BHOTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHOTN belongs to a class of compounds known as terephthalonitriles, which are widely used in various fields such as material science, electronics, and pharmaceuticals.
Mechanism of Action
2,5-Bis(hexyloxy)terephthalonitrile interacts with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to proteins and nucleic acids, altering their structure and function. This compound has also been shown to interact with lipid membranes, affecting their fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2,5-Bis(hexyloxy)terephthalonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a suitable compound for use in biological assays. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2,5-Bis(hexyloxy)terephthalonitrile. One potential area of research is the development of new drugs based on this compound. Its ability to interact with biological molecules makes it a promising candidate for the development of drugs targeting specific proteins or nucleic acids. Another area of research is the development of new materials based on this compound. Its unique properties make it a potential building block for the synthesis of new liquid crystals and organic semiconductors. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
2,5-Bis(hexyloxy)terephthalonitrile can be synthesized through a multi-step process involving the reaction of terephthalic acid with hexanol and thionyl chloride, followed by the reaction with sodium cyanide. The final product is obtained through purification and recrystallization processes.
Scientific Research Applications
2,5-Bis(hexyloxy)terephthalonitrile has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which have potential applications in display technology. In electronics, this compound has been studied as a potential organic semiconductor due to its high charge carrier mobility. In addition, this compound has been investigated for its potential use in the development of new drugs due to its ability to interact with biological molecules.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,5-dihexoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
FQDAXJHACIALFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)


![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
